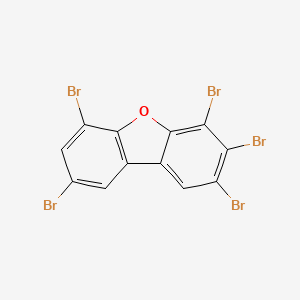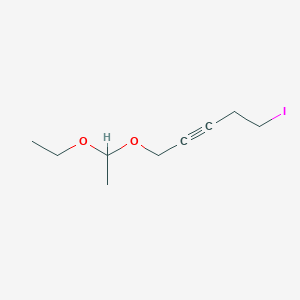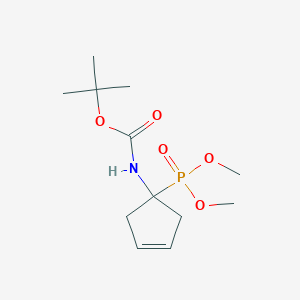![molecular formula C16H18INO B12573134 2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 198704-94-8](/img/structure/B12573134.png)
2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group attached to an ethenyl chain, which is further connected to a methylpyridinium iodide moiety. The compound adopts an E configuration with respect to the alkene double bond .
Preparation Methods
The synthesis of 2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-ethoxybenzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide can be compared with other similar compounds, such as:
2-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide:
2-[2-(4-Methylphenyl)ethenyl]-1-methylpyridin-1-ium iodide: The methyl group can influence the compound’s stability and interactions with other molecules.
Properties
CAS No. |
198704-94-8 |
|---|---|
Molecular Formula |
C16H18INO |
Molecular Weight |
367.22 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18NO.HI/c1-3-18-16-11-8-14(9-12-16)7-10-15-6-4-5-13-17(15)2;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FRKXFCHWSDXNIW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
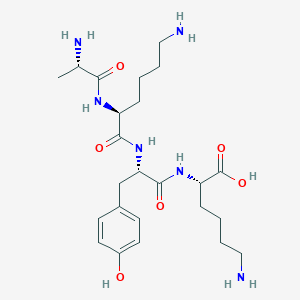
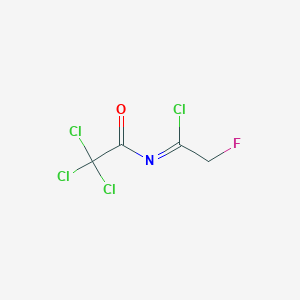
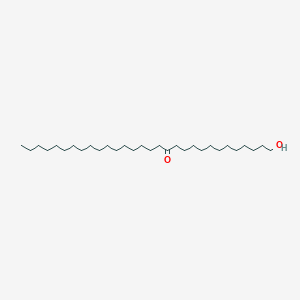


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
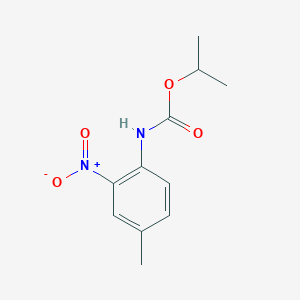
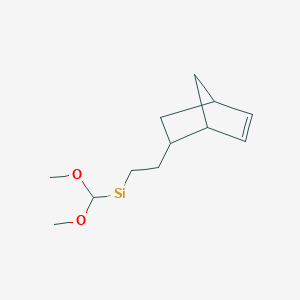
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
